molecular formula C10H11NS B2383751 1H-Indole-3-ethanethiol CAS No. 15774-06-8

1H-Indole-3-ethanethiol

Cat. No. B2383751
CAS RN: 15774-06-8
M. Wt: 177.27
InChI Key: CLQAPWVEHNTJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-ethanethiol is a chemical compound with the molecular formula C10H11NS . It’s a derivative of indole, a heterocyclic compound that’s important in many biological systems .


Molecular Structure Analysis

The molecular structure of 1H-Indole-3-ethanethiol can be analyzed using computational methods such as density functional theory (DFT). For instance, a study on 1H-Indole-3-Acetic Acid (IAA) used molecular dynamics at a semiempirical level and functional density calculations at B3LYP/6-31G** level to obtain 14 conformers of lowest energy .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, a study describes the nitrosation of indoles in a slightly acidic environment . Another study presents a one-pot, three-component Fischer indolisation–N-alkylation sequence for the rapid synthesis of 1,2,3-trisubstituted indoles .

Future Directions

While specific future directions for 1H-Indole-3-ethanethiol are not mentioned, research on indole derivatives is ongoing due to their diverse biological activities and potential therapeutic applications . Further studies could focus on exploring the biological activities of 1H-Indole-3-ethanethiol and its potential applications in medicine.

properties

IUPAC Name

2-(1H-indol-3-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQAPWVEHNTJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-ethanethiol

CAS RN

15774-06-8
Record name 2-(1H-indol-3-yl)ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester, O-sodium salt (5.04 g, 18 mmol) was suspended in 105 ml of 50% phosphoric acid and covered with a layer of 160 ml of ether. The mixture was refluxed for 6 hours. After cooling, the phases were separated and the aqueous phase was extracted with ether and the organic phases were concentrated to dryness by evaporation. The crude product was obtained in a yield of 3.2 g (100%).
Name
Thiosulfuric acid S-[2-(1H-indol-3-yl)-ethyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-sodium
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.